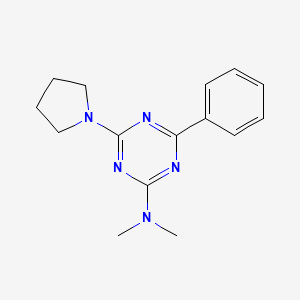
N,N-Dimethyl-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Substitution Reactions:
Reaction Conditions: These reactions are usually carried out under controlled temperature and pressure conditions, often in the presence of catalysts or solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-phenyl-1,3,5-triazin-2-amine: Lacks the pyrrolidinyl group.
4-Phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine: Lacks the N,N-dimethyl group.
N,N-Dimethyl-1,3,5-triazin-2-amine: Lacks both the phenyl and pyrrolidinyl groups.
Uniqueness
N,N-Dimethyl-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is unique due to the presence of both the N,N-dimethyl and pyrrolidinyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N,N-Dimethyl-4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
This compound features a triazine core substituted with a dimethylamino group and a pyrrolidine moiety, which are critical for its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Receptor Interaction : The compound has been shown to interact with various receptors, including neurotransmitter receptors, which may mediate its effects on the central nervous system.
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic transmission.
- Signal Transduction Modulation : The compound could influence intracellular signaling pathways that regulate cell proliferation and apoptosis.
Anticonvulsant Effects
Preliminary studies suggest that this compound exhibits anticonvulsant properties. In animal models, it demonstrated significant protection against induced seizures. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl and pyrrolidine groups could enhance efficacy.
Cytotoxicity and Antitumor Activity
In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. Notably:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | 12.5 | |
| Jurkat (T-cell leukemia) | 15.0 | |
| MCF7 (breast cancer) | 20.0 |
The mechanism behind its antitumor activity appears to involve apoptosis induction and cell cycle arrest.
Case Study 1: Anticonvulsant Activity
In a controlled study involving rodent models, this compound was administered prior to seizure induction via pentylenetetrazol (PTZ). The results indicated a dose-dependent reduction in seizure frequency and severity compared to the control group.
Case Study 2: Antitumor Efficacy
A study assessing the compound's effects on A431 cells revealed that treatment led to significant reductions in cell viability after 48 hours. Flow cytometry analysis showed an increase in apoptotic cells, suggesting that the compound effectively triggers programmed cell death pathways.
Properties
CAS No. |
95033-60-6 |
|---|---|
Molecular Formula |
C15H19N5 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N,N-dimethyl-4-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C15H19N5/c1-19(2)14-16-13(12-8-4-3-5-9-12)17-15(18-14)20-10-6-7-11-20/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChI Key |
ZODPUSHPWUVPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















